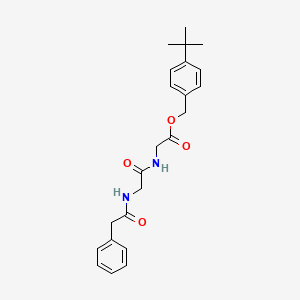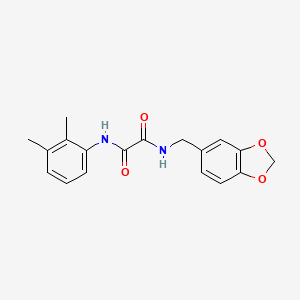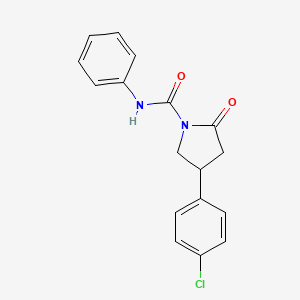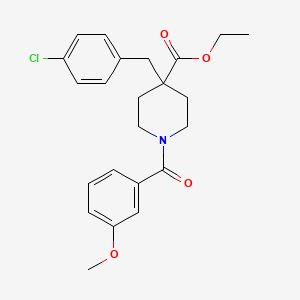
ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylate esters. It is commonly referred to as CM-4 or Nuciferine, and is a natural alkaloid found in the leaves of Nymphaea caerulea, a plant native to Egypt. The compound has been studied extensively due to its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate involves the modulation of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. The compound has been found to act as an agonist for dopamine and serotonin receptors, leading to an increase in their activity. This, in turn, leads to the activation of various signaling pathways that mediate the compound's therapeutic effects.
Biochemical and Physiological Effects
Ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, which make it useful in treating conditions such as arthritis and chronic pain. The compound has also been found to possess anti-cancer properties, which make it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic applications. The compound has been found to possess several properties that make it useful in treating various diseases and conditions. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic at high doses, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate. One potential direction is to study the compound's potential use in treating addiction and neurological disorders. Another direction is to investigate the compound's anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to determine the compound's safety and toxicity profile, which will be important in determining its potential clinical applications.
Méthodes De Synthèse
The synthesis of ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate involves the reaction of 4-chlorobenzyl chloride with 3-methoxybenzoyl chloride in the presence of sodium hydride, followed by the addition of piperidine and ethyl chloroformate. The resulting compound is then purified through column chromatography to obtain pure CM-4.
Applications De Recherche Scientifique
Ethyl 4-(4-chlorobenzyl)-1-(3-methoxybenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in treating addiction and neurological disorders.
Propriétés
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-(3-methoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4/c1-3-29-22(27)23(16-17-7-9-19(24)10-8-17)11-13-25(14-12-23)21(26)18-5-4-6-20(15-18)28-2/h4-10,15H,3,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPGJJCHISTQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

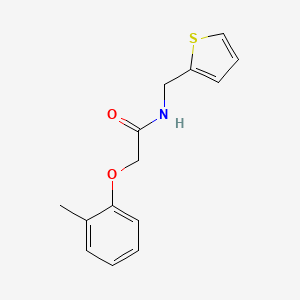
![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)

![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
![4-tert-butyl-N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B4980256.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)
![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)
